molecular formula C24H19N3O3S B3499652 N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide

N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B3499652
M. Wt: 429.5 g/mol
InChI Key: WPLSTJKTIJZALH-UHFFFAOYSA-N
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Description

Typically, compounds like this are part of a larger class of organic compounds known as amides. They contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the compound also contains a benzofuran moiety and a phenylacetyl group, which may influence its properties and potential applications .


Synthesis Analysis

The synthesis of such compounds usually involves various organic chemistry reactions, including amide bond formation, carbonothioyl group introduction, and potentially a cyclization to form the benzofuran ring. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms present, their connectivity, and the overall 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the carbonothioyl group could potentially be involved in various sulfur-related reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, can be determined using various experimental techniques. Computational methods can also be used to predict some of these properties .

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific proteins or enzymes in the body. This could be determined using various biochemical and biophysical techniques .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific chemical structure and properties. Standard laboratory safety procedures should be followed when handling it. Detailed safety data would typically be provided by the supplier or determined through specific testing .

Future Directions

The future directions for research on such a compound could include further studies to determine its potential applications, such as in medicine or materials science. This could involve in-depth studies of its properties, reactivity, and interactions with other molecules .

Properties

IUPAC Name

N-[[4-[(2-phenylacetyl)amino]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-22(14-16-6-2-1-3-7-16)25-18-10-12-19(13-11-18)26-24(31)27-23(29)21-15-17-8-4-5-9-20(17)30-21/h1-13,15H,14H2,(H,25,28)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLSTJKTIJZALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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